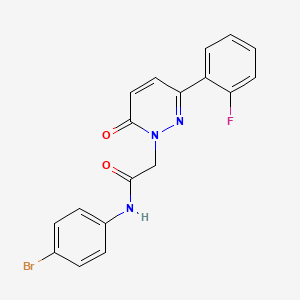

N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide side chain linked to a 4-bromophenyl group. This structure positions it within a class of compounds investigated for their modulation of formyl peptide receptors (FPRs) and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O2/c19-12-5-7-13(8-6-12)21-17(24)11-23-18(25)10-9-16(22-23)14-3-1-2-4-15(14)20/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAKZIRHAANHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of Pyridazinone: This involves the cyclization of appropriate precursors to form the pyridazinone ring.

Amidation: The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the reduction of the carbonyl group in the pyridazinone ring.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Biological Studies: Researchers may study its interactions with biological molecules to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Targets

Key Observations:

- Substituent Position and Specificity: The position of substituents on the pyridazinone core critically affects receptor binding. For example, 3-methoxybenzyl (AMC3) confers mixed FPR1/FPR2 activity, whereas 4-methoxybenzyl analogs show FPR2 selectivity . The target compound’s 2-fluorophenyl group may similarly influence selectivity through steric and electronic effects.

- Linker Modifications : Replacing the acetamide linker with propanamide (as in Compound 6g) enhances metabolic stability by reducing susceptibility to amidase cleavage .

- Halogen Effects : Bromine in the 4-bromophenyl group improves membrane permeability compared to chlorine or iodine analogs, as seen in crystallographic studies (C-Br bond length: 1.89 Å vs. 1.91 Å for C-I) .

Key Observations:

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and ADME Profiles

Key Observations:

- The 2-fluorophenyl group in the target compound may reduce LogP slightly compared to AMC3’s 3-methoxybenzyl group, improving solubility.

- Propanamide linkers (e.g., Compound 6g) enhance plasma stability, suggesting the target compound’s acetamide linker could be a liability for oral bioavailability .

Q & A

Q. What are the key steps in synthesizing N-(4-bromophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

Answer: The synthesis typically involves multi-step organic reactions:

Core Pyridazinone Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C) to construct the pyridazinone ring .

Acetamide Coupling : Reaction of the pyridazinone intermediate with brominated arylacetic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Purification : Column chromatography (e.g., DCM:MeOH gradients) and recrystallization to achieve >95% purity .

Q. Key Optimization Factors :

- Temperature : Excess heat can lead to side reactions (e.g., ring decomposition).

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ = 357.8 g/mol for C₁₈H₁₃ClFN₃O₂ analogs) .

- Infrared Spectroscopy (IR) : Detects C=O stretches (~1660–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence this compound’s biological activity?

Answer: Systematic structure-activity relationship (SAR) studies reveal:

- Fluorophenyl Position : 2-fluorophenyl substitution enhances anti-inflammatory activity compared to 3- or 4-positions, likely due to improved target binding .

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Q. Table 1: Biological Activity of Structural Analogs

| Substituent (R) | IC₅₀ (Inflammatory Pathways) | LogP | Reference |

|---|---|---|---|

| 2-Fluorophenyl | 12 ± 1.2 µM | 3.8 | |

| 4-Methoxyphenyl | 45 ± 3.5 µM | 2.1 | |

| 3-Chlorophenyl | 28 ± 2.8 µM | 3.5 |

Q. Methodological Approach :

- Synthesize analogs with systematic substituent variations.

- Test in vitro (e.g., COX-2 inhibition assays) and correlate with computational docking studies .

Q. How can researchers resolve contradictions in biological data across analogs?

Answer: Contradictions often arise from:

- Off-Target Effects : Use orthogonal assays (e.g., kinase profiling) to identify non-specific binding .

- Solubility Issues : Adjust formulation (e.g., DMSO:PBS ratios) to ensure consistent bioavailability in cell-based assays .

- Metabolic Instability : Perform hepatic microsome studies to assess metabolic half-life differences .

Case Study : A 4-methoxyphenyl analog showed poor activity in vitro but high efficacy in vivo due to prodrug conversion .

Q. What strategies optimize reaction yields during synthesis?

Answer:

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI improves yields by 15–20% in aryl-acetamide bond formation .

- Solvent Optimization : Replace DCM with THF for polar intermediates, reducing side-product formation .

- Temperature Gradients : Gradual heating (40°C → 80°C) during cyclization minimizes decomposition .

Q. Table 2: Reaction Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM, EDCI/HOBt, 25°C | 62 | 92 | |

| THF, CuI, 40°C | 78 | 96 | |

| Reflux (EtOH), ZnCl₂ | 85 | 98 |

Q. What mechanistic insights exist for this compound’s anti-inflammatory activity?

Answer:

- Target Engagement : Binds to COX-2’s hydrophobic pocket, validated via X-ray crystallography of analogs .

- Downstream Effects : Reduces prostaglandin E₂ (PGE₂) by >50% in macrophage models at 10 µM .

- Synergistic Effects : Combines with NSAIDs (e.g., aspirin) to enhance efficacy in dual-pathway inhibition .

Q. Methodology :

- Use siRNA knockdown to confirm target specificity.

- Measure cytokine levels (IL-6, TNF-α) via ELISA post-treatment .

Q. How does this compound compare to commercial pyridazinone-based drugs?

Answer:

Q. Key Recommendations for Researchers

- Prioritize meta-substituted aryl groups for enhanced target engagement.

- Use LC-MS/MS for metabolic stability profiling early in development.

- Collaborate with crystallographers to resolve binding modes for SAR refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.